molecular formula C9H19NO2 B3241328 Methyl 3-(butylamino)butanoate CAS No. 14553-88-9

Methyl 3-(butylamino)butanoate

Cat. No.: B3241328
CAS No.: 14553-88-9
M. Wt: 173.25 g/mol
InChI Key: SIKJYUFAUWNVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(butylamino)butanoate: is an organic compound with the molecular formula C₉H₁₉NO₂ It is a methyl ester derivative of butanoic acid, featuring a butylamino group attached to the third carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(butylamino)butanoate can be synthesized through the esterification of 3-(butylamino)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of solid acid catalysts and advanced separation techniques can enhance the purity and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(butylamino)butanoate can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, methyl 3-(butylamino)butanol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Amides, nitriles.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 3-(butylamino)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3-(butylamino)butanoate involves its interaction with various molecular targets depending on the specific application. In biological systems, esterases can hydrolyze the ester bond, releasing the active butylamino compound. This hydrolysis can lead to interactions with cellular receptors or enzymes, modulating biological pathways.

Comparison with Similar Compounds

    Methyl butanoate: A simpler ester with a fruity odor, used in flavorings and fragrances.

    Ethyl 3-(butylamino)butanoate: An ethyl ester analog with similar chemical properties but different reactivity due to the ethyl group.

    Butyl 3-(butylamino)butanoate: A butyl ester analog with potential differences in solubility and volatility.

Uniqueness: Methyl 3-(butylamino)butanoate is unique due to its specific combination of a butylamino group and a methyl ester, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a versatile compound for synthetic and industrial applications.

Properties

IUPAC Name

methyl 3-(butylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-5-6-10-8(2)7-9(11)12-3/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKJYUFAUWNVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction was carried out in a manner similar to that in Example 9, except that 26.2 mg (0.0292 mmol) of Ru(OCOCH3)2((S)-tol-binap), 0.500 mg (2.92 mmol) of methyl 3-(n-butylamino)crotonate and 2.5 ml of 10% hydrogen chloride-methanol solution were used instead of 78.0 mg (0.0869 mmol) of Ru(OCOCH3)2((S)-tol-binap), 1.00 g (8.69 mmol) of methyl 3-aminocrotonate and 5 ml of 2,2,2-trifluoroethanol, respectively, and except that the reaction was carried out for 16 hours instead of 15 hours, and the reaction mixture was treated as in Example 9 to give methyl 3-(n-butylamino)butanoate in a yield of 10.6%.
[Compound]
Name
Ru(OCOCH3)2((S)-tol-binap)
Quantity
26.2 mg
Type
reactant
Reaction Step One
Quantity
0.5 mg
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ru(OCOCH3)2((S)-tol-binap)
Quantity
78 mg
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(butylamino)butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(butylamino)butanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(butylamino)butanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(butylamino)butanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(butylamino)butanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(butylamino)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.